molecular formula C15H13N3O3 B13252486 2-{5-methyl-7-oxo-2-phenyl-4H,7H-pyrazolo[1,5-a]pyrimidin-4-yl}acetic acid CAS No. 929973-45-5

2-{5-methyl-7-oxo-2-phenyl-4H,7H-pyrazolo[1,5-a]pyrimidin-4-yl}acetic acid

Cat. No.: B13252486
CAS No.: 929973-45-5
M. Wt: 283.28 g/mol
InChI Key: DAOOTGXUXDGJAS-UHFFFAOYSA-N
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Description

2-{5-methyl-7-oxo-2-phenyl-4H,7H-pyrazolo[1,5-a]pyrimidin-4-yl}acetic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core with a phenyl group and an acetic acid moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-methyl-7-oxo-2-phenyl-4H,7H-pyrazolo[1,5-a]pyrimidin-4-yl}acetic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-one with bromoacetic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{5-methyl-7-oxo-2-phenyl-4H,7H-pyrazolo[1,5-a]pyrimidin-4-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The acetic acid moiety can participate in substitution reactions, where the hydrogen atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of esters or amides.

Scientific Research Applications

2-{5-methyl-7-oxo-2-phenyl-4H,7H-pyrazolo[1,5-a]pyrimidin-4-yl}acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{5-methyl-7-oxo-2-phenyl-4H,7H-pyrazolo[1,5-a]pyrimidin-4-yl}acetic acid involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing the phosphorylation of target proteins necessary for cell cycle progression . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{5-methyl-7-oxo-2-phenyl-4H,7H-pyrazolo[1,5-a]pyrimidin-4-yl}acetic acid is unique due to its specific structural features, which confer distinct biological activities. Its combination of a pyrazolo[1,5-a]pyrimidine core with a phenyl group and an acetic acid moiety makes it a versatile compound for various applications in scientific research.

Properties

CAS No.

929973-45-5

Molecular Formula

C15H13N3O3

Molecular Weight

283.28 g/mol

IUPAC Name

2-(5-methyl-7-oxo-2-phenylpyrazolo[1,5-a]pyrimidin-4-yl)acetic acid

InChI

InChI=1S/C15H13N3O3/c1-10-7-14(19)18-13(17(10)9-15(20)21)8-12(16-18)11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,20,21)

InChI Key

DAOOTGXUXDGJAS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2C(=CC(=N2)C3=CC=CC=C3)N1CC(=O)O

Origin of Product

United States

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